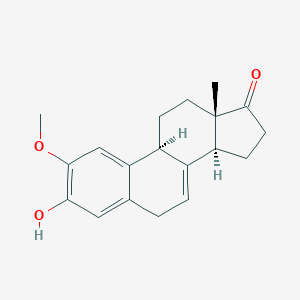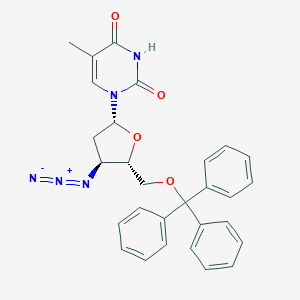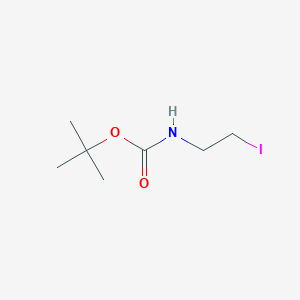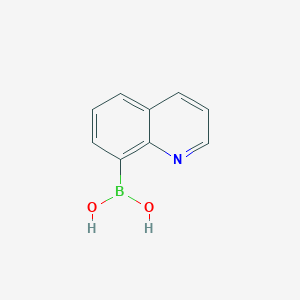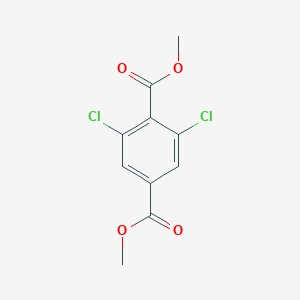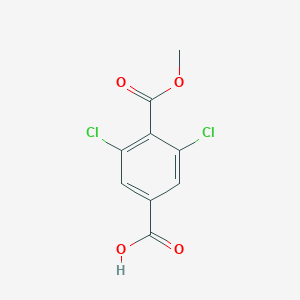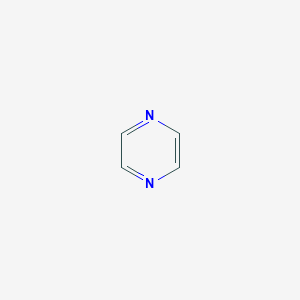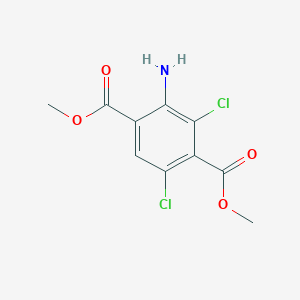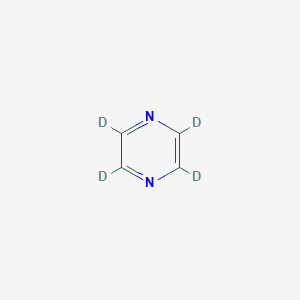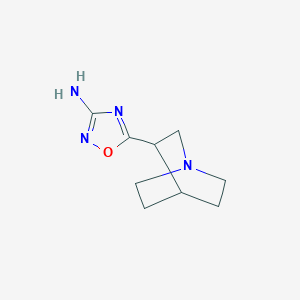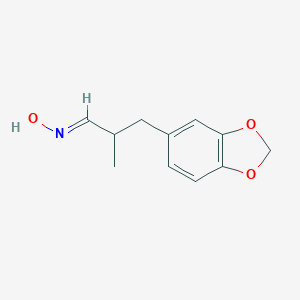![molecular formula C10H9ClN2O4S2 B050196 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-85-7](/img/structure/B50196.png)
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CTD, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. CTD is a member of the benzothiadiazine family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of CTD is not fully understood. However, it is believed that CTD exerts its antiviral and anticancer activities by inhibiting the activity of certain enzymes that are essential for viral replication and cancer cell growth. Specifically, CTD has been shown to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. Moreover, CTD has been found to inhibit the activity of the topoisomerase II enzyme, which is essential for DNA replication and cell division in cancer cells.
Biochemical And Physiological Effects
CTD has been shown to have a variety of biochemical and physiological effects. For example, CTD has been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, CTD has been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, CTD has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which may have implications for drug interactions.
Advantages And Limitations For Lab Experiments
One advantage of using CTD in lab experiments is its diverse biological activities, which make it a potential candidate for a variety of applications. Moreover, CTD is relatively easy to synthesize and is commercially available. However, one limitation of using CTD in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on CTD. For example, further studies are needed to elucidate the mechanism of action of CTD and to identify its molecular targets. Additionally, studies are needed to investigate the potential use of CTD in the treatment of other diseases, such as viral infections and inflammatory diseases. Moreover, studies are needed to investigate the potential use of CTD in combination with other drugs for the treatment of cancer. Finally, studies are needed to investigate the potential use of CTD as a tool for studying the role of certain enzymes in biological processes.
Synthesis Methods
The synthesis of CTD involves the reaction of 2-chloro-4,5-diaminobenzoic acid with 2-mercaptoacetic acid in the presence of a suitable oxidizing agent. The reaction proceeds via the formation of an intermediate, which is subsequently oxidized to yield CTD. The purity of the synthesized product is typically confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Scientific Research Applications
CTD has been extensively studied for its potential applications in various fields of scientific research. In particular, CTD has been shown to have antiviral activity against a wide range of viruses, including HIV-1, herpes simplex virus, and influenza virus. Moreover, CTD has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, CTD has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
124850-85-7 |
|---|---|
Product Name |
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C10H9ClN2O4S2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S2/c11-6-1-2-8-7(5-6)12-10(13-19(8,16)17)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
STYVDVXPDDHTGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



